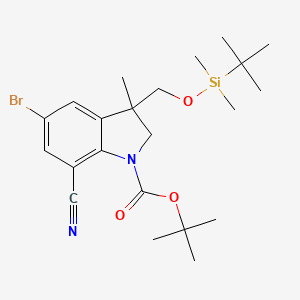![molecular formula C9H10N4O2 B12930929 Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B12930929.png)
Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate is a compound that features a unique bicyclic heterocycle structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has garnered significant interest due to its presence in various biologically active molecules, including kinase inhibitors and antiviral drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate can be achieved through several methods:
From Pyrrole Derivatives: This method involves the reaction of pyrrole with suitable reagents to form the triazine ring.
Via Bromohydrazone: This approach uses bromohydrazone intermediates to construct the triazine scaffold.
Formation of Triazinium Dicyanomethylide: This method involves the formation of a triazinium intermediate, which is then converted to the desired product.
Multistep Synthesis: This involves multiple steps, including cyclization and functional group transformations.
Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. One such method involves the use of pyrrole, chloramine, and formamidine acetate, resulting in a 55% overall yield .
化学反应分析
Types of Reactions
Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including kinase inhibition.
Medicine: It is a component of antiviral drugs like remdesivir, which is used to treat COVID-19.
Industry: It is used in the production of various pharmaceuticals and chemical intermediates.
作用机制
The mechanism of action of methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate involves its interaction with specific molecular targets. For example, in the context of kinase inhibition, it binds to the active site of kinases, thereby inhibiting their activity and disrupting signaling pathways involved in cell proliferation .
相似化合物的比较
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which is also found in various biologically active molecules.
7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazine-4-amine: A potent PI3Kδ inhibitor.
Pyrrolo[1,2-a]pyrazines: Another class of compounds with similar structural features.
Uniqueness
Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its presence in antiviral drugs like remdesivir highlights its importance in medicinal chemistry .
属性
分子式 |
C9H10N4O2 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC 名称 |
methyl 2-amino-2-pyrrolo[2,1-f][1,2,4]triazin-7-ylacetate |
InChI |
InChI=1S/C9H10N4O2/c1-15-9(14)8(10)7-3-2-6-4-11-5-12-13(6)7/h2-5,8H,10H2,1H3 |
InChI 键 |
ITPBQSVDKDSHNJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C1=CC=C2N1N=CN=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-(5-{[(3-Chlorophenyl)methyl]amino}pyrazin-2-yl)phenyl]methanol](/img/structure/B12930864.png)

![O-(2-(7-Oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanamido)ethyl) methanesulfonothioate](/img/structure/B12930882.png)
![1-[2-(Heptylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12930887.png)


![N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-histidine](/img/structure/B12930912.png)



![3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12930960.png)

